molecular formula C15H15NO B5874640 N,N-dimethyl-2-biphenylcarboxamide CAS No. 13737-32-1

N,N-dimethyl-2-biphenylcarboxamide

Cat. No.: B5874640
CAS No.: 13737-32-1
M. Wt: 225.28 g/mol
InChI Key: JGADRNOECJQRCF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-biphenylcarboxamide (hypothetical structure inferred from nomenclature) is a biphenyl derivative featuring a carboxamide group at the 2-position of the biphenyl system, with two methyl groups attached to the amide nitrogen. The biphenyl backbone provides structural rigidity, while the dimethylamide group influences electronic properties and steric accessibility.

Properties

IUPAC Name

N,N-dimethyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGADRNOECJQRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272999
Record name N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-32-1
Record name N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13737-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Findings:

Electron-donating methyl groups may increase the electron density of the amide bond, influencing hydrolysis rates and interactions with biological targets .

Solubility and Bioactivity: Compounds with hydrophobic substituents (e.g., benzoylamino methyl or dichlorobenzo[b]thiophene) exhibit reduced aqueous solubility but improved membrane permeability, making them candidates for hydrophobic drug scaffolds . The dichlorobenzo[b]thiophene derivative (CAS 332382-21-5) demonstrates how heterocyclic moieties can enhance bioactivity, possibly through π-π stacking or target-specific binding .

Applications :

  • N,N-Diisopropyl-2-biphenylcarboxamide (CAS 103681-91-0) is listed in pharmaceutical intermediate catalogs, highlighting its role in synthesizing bioactive molecules .
  • The 3-methylbutyl-substituted analog (CAS 332378-69-5) may serve in peptide mimetics or polymer chemistry due to its extended alkyl chain .

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